1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
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Overview
Description
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry. It belongs to the class of imidazolidine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C9H14ClN3O2 and a molecular weight of 233.68 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine with imidazolidine-2,4-dione derivatives under controlled conditions. One common method involves the use of sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative . Another method includes the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods for efficient and rapid production. The use of metal complexes of imidazolidine-2-thione and its derivatives has also been reported for antimicrobial applications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetone, and various isocyanates/isothiocyanates . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which exhibit significant biological activities such as antimicrobial, antifungal, and antiviral properties .
Scientific Research Applications
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral auxiliary and ligand for asymmetric catalysis.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new therapeutic agents.
Industry: It is used in the synthesis of metal complexes for antimicrobial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as Dopamine β-Hydroxylase (DBH), which plays a role in the biosynthesis of neurotransmitters . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
- 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
Uniqueness
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl group at the 1-position and the piperidinyl group at the 3-position enhances its ability to interact with molecular targets, making it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C9H16ClN3O2 |
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Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-methyl-3-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-11-6-8(13)12(9(11)14)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H |
InChI Key |
APZLXCNJXODFQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2CCNCC2.Cl |
Origin of Product |
United States |
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